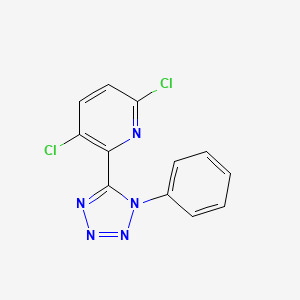

3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine

Description

Properties

IUPAC Name |

3,6-dichloro-2-(1-phenyltetrazol-5-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N5/c13-9-6-7-10(14)15-11(9)12-16-17-18-19(12)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRAEEUEITZCPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)C3=C(C=CC(=N3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dichloropyridine and phenyl-tetrazole.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 3 and 6 positions can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.

Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.

Scientific Research Applications

3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine and Pyridazine Derivatives

Compounds like 5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (8o) and 3-Cyclopropyl-6-(3-ethoxy-4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-1-yl)pyridazine (10b) () share the pyridine/pyridazine backbone but lack the tetrazole moiety. Key differences include:

- Substituent Effects : The dichloro groups in the target compound likely increase electrophilicity compared to cyclopropyl or alkoxy substituents in analogs.

- Synthetic Routes : The target compound’s synthesis might involve nucleophilic substitution or coupling reactions, whereas analogs in are synthesized via high-temperature (180°C) reactions using fluoropyridine precursors .

- Biological Activity : Analogs in inhibit DHODH (dihydroorotate dehydrogenase), a key enzyme in pyrimidine biosynthesis, while the tetrazole group in the target compound could modulate interactions with metal ions or biomolecular targets .

Tetrazole-Containing Heterocycles

N-Benzyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide (4e) () shares the 1-phenyl-1H-tetrazol-5-yl group but incorporates a sulfonamide-thioacetamide linker. Comparisons include:

- Spectral Data : The tetrazole group in 4e contributes to distinct NMR signals (e.g., pyridine CH at δ 8.36 ppm), whereas the dichloro-pyridine core in the target compound may downfield-shift adjacent protons due to electron withdrawal .

- Molecular Weight : HRMS data for 4e ([M+H]+ = 419.0956) suggest higher molecular weight compared to the target compound, which lacks the sulfonamide moiety .

Dichloro-Substituted Benzimidazoles

5,6-Dichloro-2-(dimethoxyphenyl)-1H-benzimidazoles () feature dichloro substitution on a benzimidazole ring. Key contrasts:

- Dipole Moments : Benzimidazole analogs exhibit dipole moments ranging from 6.92–8.24 D, influenced by substituent orientation. The target compound’s dipole moment is likely higher due to the polar tetrazole group .

- Therapeutic Potential: Benzimidazoles are associated with antiviral and anthelmintic activities, while the target compound’s tetrazole-pyridine hybrid structure may offer unique binding profiles .

Dichloro-Substituted Pyrimidines

5-Amino-4,6-dichloro-2-(propylthio)pyrimidine () is an anticancer agent with dichloro and thioether substituents. Comparisons highlight:

- Halogen Effects : Dichloro groups in both compounds enhance stability and electrophilicity, but the pyrimidine core in may facilitate DNA intercalation, unlike the pyridine-tetrazole system .

- Synthetic Complexity : The target compound’s synthesis may require multi-step protocols similar to those in , which uses CDI-mediated couplings in THF .

Structural and Electronic Properties

Biological Activity

3,6-Dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesis, and applications. The focus will be on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with dichloro and tetrazole functionalities. Its chemical structure can be represented as follows:

This structure is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings often exhibit antimicrobial properties. For instance, studies have shown that related tetrazole derivatives can inhibit the growth of various bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential enzymes .

Analgesic and Anti-inflammatory Effects

Recent computational predictions suggest that this compound may possess analgesic properties. Similar compounds have shown potential as pain relievers by acting on opioid receptors or inhibiting inflammatory pathways .

Table 1: Predicted Biological Activities

The biological activity of this compound is believed to stem from its ability to interact with specific receptors or enzymes. The tetrazole moiety can mimic carboxylate groups, allowing for effective binding to active sites on proteins. This interaction can modulate enzyme activity or receptor signaling pathways.

Case Studies

- Study on Pain Relief : A study investigating the analgesic effects of related tetrazole compounds demonstrated significant pain relief in animal models when administered at specific dosages. The study highlighted the potential for developing new analgesics based on the tetrazole scaffold .

- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of tetrazole derivatives, including similar compounds to this compound. The results indicated effective inhibition against several strains of bacteria, suggesting a promising avenue for developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

- Formation of the Tetrazole Ring : This can be achieved by reacting appropriate nitriles with sodium azide under acidic conditions.

- Pyridine Substitution : Subsequent reactions introduce the pyridine moiety through nucleophilic substitution methods.

Table 2: Summary of Synthetic Routes

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Tetrazole Formation | Cyclization | Nitrile, Sodium Azide |

| Pyridine Substitution | Nucleophilic Substitution | Pyridine Derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.